3-(2-Formylphenoxy)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-formylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13/h1-4,7H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDHETRMCZUOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589805 | |
| Record name | 3-(2-Formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64603-71-0 | |
| Record name | 3-(2-Formylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-formylphenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 3 2 Formylphenoxy Propanoic Acid
Retrosynthetic Analysis of the 3-(2-Formylphenoxy)propanoic acid Scaffold
Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, this process highlights key bond formations and functional group transformations.
The primary disconnection points in the retrosynthetic analysis of this compound are the ether linkage and the propanoic acid side chain. This deconstruction leads to two main synthons: a salicylaldehyde-derived synthon and a three-carbon synthon for the propanoic acid moiety.
A logical retrosynthetic approach would involve two key disconnections:
C-O Ether Bond Disconnection: This is a common strategy for ethers and points to a nucleophilic substitution reaction. ias.ac.inamazonaws.com The disconnection of the ether bond suggests salicylaldehyde (B1680747) as the phenolic precursor and a 3-halopropanoic acid or a related three-carbon electrophile as the reacting partner.
C-C Bond Disconnection of the Propanoic Acid Side Chain: This disconnection would lead to a two-carbon and a one-carbon fragment. However, the ether disconnection is generally more synthetically feasible and is the preferred route.
This analysis logically leads to the identification of salicylaldehyde and a suitable three-carbon building block, such as 3-chloropropanoic acid, as the ideal starting materials.
Conventional Synthetic Routes and Their Mechanistic Considerations
Traditional methods for synthesizing this compound have been well-established, primarily relying on classical organic reactions.
Alkylation Reactions Involving Phenolic Precursors
The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. nih.gov This reaction involves the alkylation of a phenoxide with an alkyl halide.
In this specific synthesis, salicylaldehyde serves as the phenolic precursor. The phenolic hydroxyl group of salicylaldehyde is first deprotonated by a base, typically a strong base like sodium hydroxide (B78521) (NaOH), to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a 3-halopropanoic acid, such as 3-chloropropanoic acid, via an SN2 mechanism. nih.gov
A typical experimental procedure involves reacting salicylaldehyde and 3-chloropropanoic acid in the presence of sodium hydroxide in an aqueous solution. nih.govresearchgate.net The mixture is heated under reflux for several hours to drive the reaction to completion. nih.govresearchgate.net After the reaction, the mixture is acidified to protonate the carboxylate and precipitate the desired product. nih.gov Unreacted salicylaldehyde can be removed by steam distillation. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Conditions |
| Salicylaldehyde | 3-Chloropropanoic acid | Sodium Hydroxide | Water | Heating under reflux |
Oxidation Reactions for Formyl Group Installation
An alternative, though less direct, approach involves the installation of the formyl group at a later stage of the synthesis. This would start with a precursor that already contains the phenoxypropanoic acid backbone but lacks the aldehyde functionality. For instance, one could start with 3-phenoxypгopanoic acid and introduce the formyl group onto the aromatic ring. However, this method is generally less efficient due to challenges with regioselectivity in the formylation of the aromatic ring.
Carboxylic Acid Functionalization Strategies
The synthesis of this compound can also be viewed from the perspective of constructing the carboxylic acid functionality. One could envision a route starting from a precursor containing the aldehyde and the ether linkage, but with a different functional group that can be converted to a carboxylic acid.
For example, a synthetic route could start with the alkylation of salicylaldehyde with a 3-halopropionitrile. The resulting nitrile could then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. This two-step process provides an alternative to the direct use of 3-halopropanoic acids.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to develop more environmentally benign processes. youtube.com This includes the use of safer solvents, renewable starting materials, and catalytic methods. youtube.comrsc.org
Catalyst Development for Environmentally Benign Syntheses
While the conventional synthesis of this compound is relatively straightforward, there is room for improvement from a green chemistry perspective. The use of strong bases and the potential for halogenated waste are areas of concern.
Research into greener synthetic methodologies could focus on the development of efficient and recyclable catalysts for the key etherification step. For instance, phase-transfer catalysts could be employed to facilitate the reaction between the phenoxide and the alkylating agent in a biphasic system, potentially reducing the need for harsh reaction conditions and simplifying product isolation.
Furthermore, exploring alternative activating groups for the propanoic acid moiety that are more environmentally friendly than halogens could be a fruitful area of research. The development of solid-supported catalysts could also offer advantages in terms of catalyst separation and reuse, contributing to a more sustainable process. nih.gov While specific green catalysts for the synthesis of this compound are not extensively documented, the broader field of green catalysis offers many promising avenues for future development. rsc.orgresearchgate.net
Solvent Selection and Waste Minimization in Preparative Methods
The selection of appropriate solvents and the implementation of waste minimization strategies are critical aspects of sustainable chemical synthesis. In the preparation of this compound, traditional methods have employed a range of solvents, the evaluation of which through the lens of green chemistry principles is essential for modern synthetic chemistry.
The classical synthesis of this compound via the Williamson ether synthesis, reacting salicylaldehyde and a 3-halopropanoic acid, is often carried out in an aqueous solution of sodium hydroxide. nih.govnih.gov Water is considered a green solvent due to its non-toxic, non-flammable, and abundant nature. neuroquantology.com The purification of the product, however, has been reported to involve recrystallization from a mixture of chloroform (B151607) and toluene (B28343). nih.govnih.gov Both chloroform and toluene are classified as hazardous solvents and their use is discouraged by green chemistry principles. whiterose.ac.uk Chloroform is a suspected carcinogen, and toluene is known for its reproductive toxicity. whiterose.ac.uk Modern solvent selection guides advocate for the replacement of such hazardous solvents with safer alternatives. whiterose.ac.ukvapourtec.comnumberanalytics.com For instance, greener alternatives to chlorinated solvents and aromatic hydrocarbons include bioderived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or esters like ethyl acetate (B1210297), depending on the required solubility and polarity. whiterose.ac.uk
Table 1: Solvent Selection Analysis in the Synthesis of this compound
| Solvent | Role in Synthesis | Green Chemistry Classification | Potential Alternatives |
| Water | Reaction Medium | Recommended | Not applicable (already a green solvent) |
| Chloroform | Recrystallization | Hazardous | Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF) |
| Toluene | Recrystallization | Hazardous | Anisole, p-Cymene |
Advanced Synthetic Strategies and Emerging Techniques
To address the limitations of classical synthetic methods, advanced strategies and emerging techniques like flow chemistry and photoredox catalysis offer promising avenues for the synthesis of this compound with improved efficiency, safety, and sustainability.
Flow Chemistry Applications in Synthesis
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for exothermic or hazardous reactions. researchgate.netresearchgate.net While a specific flow synthesis of this compound has not been reported, the key reaction, the Williamson ether synthesis, is amenable to flow conditions. The reaction between an alkoxide and an alkyl halide can be performed in a packed-bed or coil reactor, allowing for rapid optimization of reaction conditions and potentially higher yields and purity. wikipedia.orgbyjus.commasterorganicchemistry.com
Furthermore, the synthesis of the aldehyde precursor, or the introduction of the formyl group, could benefit from flow chemistry. The formylation of phenols, for instance, can be achieved under flow conditions with enhanced control and safety. nih.gov The α-bromination of aldehydes, a related transformation, has been shown to be more efficient and selective in flow compared to batch processes. acs.org The application of flow chemistry to the synthesis of this compound could lead to a more streamlined and scalable process with reduced waste and improved process safety.
Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited, especially in multiphasic systems. | Enhanced due to short diffusion distances. |
| Safety | Handling of large quantities of reagents can be hazardous. | Small reaction volumes minimize risk; safer handling of hazardous intermediates. |
| Scalability | Often requires re-optimization of reaction conditions. | More straightforward by running the system for a longer duration. |
| Process Control | Manual or semi-automated control of parameters. | Precise, automated control over temperature, pressure, and residence time. |
Photoredox Catalysis for Component Assembly
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions through single-electron transfer (SET) pathways. organicreactions.orgresearchgate.netyoutube.com While the traditional synthesis of this compound relies on a nucleophilic substitution reaction, photoredox catalysis offers alternative and novel disconnections for its assembly.
One potential application of photoredox catalysis is in the formation of the ether linkage. Photoredox-catalyzed methods for C-O bond formation have been developed, providing an alternative to the classical Williamson ether synthesis. organic-chemistry.orgacs.org For example, a photoredox-catalyzed coupling of a phenol (B47542) with a suitable alkyl partner could be envisioned.
Another advanced approach involves the direct C-H functionalization of a phenol precursor. Photoredox catalysis has been successfully employed for the C-H functionalization of phenols, allowing for the introduction of various functional groups at specific positions. nih.govacs.orgnih.gov A hypothetical strategy could involve the photoredox-catalyzed introduction of a three-carbon chain onto the phenolic oxygen of salicylaldehyde, or the ortho-formylation of a phenoxypropanoic acid derivative. These approaches, while not yet demonstrated for this specific molecule, represent the cutting edge of synthetic methodology and could lead to more efficient and novel routes to this compound and its analogues.
Chemical Reactivity and Transformation Studies of 3 2 Formylphenoxy Propanoic Acid
Reactivity of the Formyl Moiety
The aldehyde group in 3-(2-Formylphenoxy)propanoic acid is a primary site for a variety of chemical transformations, typical of aromatic aldehydes.
Nucleophilic Additions to the Aldehyde Carbon
The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org While specific studies on nucleophilic additions to this compound are not extensively detailed in the provided results, the general principles of nucleophilic addition to aldehydes are well-established. libretexts.orgyoutube.commasterorganicchemistry.com For instance, Grignard reagents and organolithium compounds would be expected to add to the formyl group to form secondary alcohols. Similarly, the addition of cyanide would lead to the corresponding cyanohydrin. masterorganicchemistry.com The reactivity of the aldehyde is influenced by the electronic properties of the phenoxy group and the propanoic acid side chain.
A study on the related compound 2-formyl-2-cyclohexenone demonstrated that nucleophiles such as the lithium enolate of methyl acetate (B1210297) add to the aldehyde carbonyl group. nih.gov This suggests that similar reactivity can be expected for this compound, where various nucleophiles can add to the formyl carbon. nih.govresearchgate.net
Condensation Reactions and Imine Formation
The formyl group readily undergoes condensation reactions with amines to form imines (Schiff bases). wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.org The formation of imines is a crucial step in various synthetic pathways, including reductive amination. wikipedia.org
UV-vis spectroscopy has been used to study the interaction between formylphenoxyacetic acid (FPAA) derivatives, such as chalcones and flavones, with ionic surfactants. nih.gov These studies provide insights into the binding and solubilization of these molecules, which can be influenced by the reactivity of the formyl group. nih.gov
Reductive and Oxidative Transformations of the Formyl Group
The aldehyde functionality can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reductive Amination: A significant transformation of the formyl group is its conversion to an amine via reductive amination. wikipedia.org This one-pot reaction involves the in-situ formation of an imine followed by its reduction. wikipedia.orgorganic-chemistry.org Common reducing agents for this process include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. harvard.edu This method is widely used for the synthesis of primary, secondary, and tertiary amines. harvard.edu While direct reductive amination of this compound is not explicitly described, the general applicability of this reaction to aldehydes suggests its feasibility. wikipedia.orgorganic-chemistry.orgharvard.edu
Oxidation: The formyl group can be oxidized to a carboxylic acid group. The oxidation state of the carbon in the formyl group allows for this transformation. quora.com This would result in the formation of 3-(2-carboxyphenoxy)propanoic acid.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety of this compound exhibits reactivity typical of this functional group, allowing for the formation of various derivatives.
Esterification and Amidation Reactions
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst to form esters. biosynth.comunizin.org For example, reaction with ethanol (B145695) would yield ethyl 3-(2-formylphenoxy)propanoate. The rate and yield of esterification reactions are influenced by factors such as the structure of the alcohol, the molar ratio of reactants, the amount of catalyst, and the reaction temperature. ceon.rsresearchgate.net Studies on the esterification of propanoic acid and its derivatives show that increasing the alcohol to acid molar ratio and the catalyst concentration generally increases the reaction rate and yield. ceon.rsresearchgate.net A process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid involves treatment with an alcohol in the presence of a distillable acid. google.com
Amidation: The carboxylic acid can react with amines to form amides. biosynth.com This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting amide would have the general structure N-substituted-3-(2-formylphenoxy)propanamide.
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for carboxylic acids, particularly upon heating. khanacademy.orgyoutube.com For simple carboxylic acids, this often requires harsh conditions. However, the presence of a carbonyl group at the β-position relative to the carboxyl group significantly facilitates decarboxylation, often occurring upon gentle heating. youtube.comyoutube.com In the case of this compound, the formyl group is on the aromatic ring and not in a β-position to the carboxylic acid of the propanoic acid chain. Therefore, facile decarboxylation via the typical cyclic transition state seen in β-keto acids is not expected. youtube.comyoutube.com
However, studies on the degradation of phenoxyalkanoic acid herbicides by microorganisms indicate that cleavage of the ether linkage and subsequent degradation of the aromatic ring can occur. nih.govnih.gov While not a direct decarboxylation of the parent molecule, these metabolic pathways represent a form of degradation that ultimately leads to the breakdown of the carbon skeleton.
Reactions Involving Carboxylic Acid Derivatives
The carboxylic acid group is a versatile functional handle for creating various derivatives. These transformations typically proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxyl function is replaced by another nucleophile. ualberta.ca Common derivatives include esters, amides, and acid chlorides, which can serve as intermediates for further synthetic modifications. biosynth.com The reactivity of the carbonyl carbon in these derivatives is generally higher than that of the parent carboxylic acid. ualberta.ca
The conversion of this compound into its derivatives allows for a broad scope of subsequent reactions. For example, the formation of an ester could be a protective step while other parts of the molecule are being modified, or it could be used to enhance solubility in organic solvents. Amide formation, by reacting the acid with an amine, introduces a nitrogen atom and the potential for new hydrogen bonding interactions or further functionalization. The conversion to a highly reactive acid chloride provides a powerful electrophile for reactions with a wide range of nucleophiles.
Table 1: Synthesis of Carboxylic Acid Derivatives from this compound This table is based on general reactions of carboxylic acids.
| Derivative Type | Reagent(s) | General Product Structure |
|---|---|---|
| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 3-(2-Formylphenoxy)propanoate Ester |
| Amide | Amine (R'-NH₂), Coupling Agent (e.g., DCC) or conversion to acid chloride first | N-Substituted 3-(2-Formylphenoxy)propanamide |
| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 3-(2-Formylphenoxy)propanoyl chloride |
Reactivity of the Phenoxy Ether Linkage
The bond connecting the propanoic acid side chain to the phenyl ring is an aryl alkyl ether. This linkage is generally stable but can be induced to react under specific conditions, primarily through cleavage or, in suitably structured analogues, rearrangement.
The cleavage of aryl alkyl ethers is a common transformation in organic synthesis, often employed for the deprotection of phenol (B47542) groups. This reaction typically requires strong acidic conditions. libretexts.org The most common reagents are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org
The mechanism involves protonation of the ether oxygen, forming a good leaving group. libretexts.org The halide ion then acts as a nucleophile. For aryl alkyl ethers, the cleavage is regioselective; the nucleophile attacks the less sterically hindered alkyl carbon (an SN2 mechanism), breaking the alkyl C-O bond. libretexts.org The aryl C-O bond remains intact due to the high energy required to perform nucleophilic substitution on an sp²-hybridized carbon. Therefore, the cleavage of this compound will invariably yield salicylic (B10762653) aldehyde (2-hydroxybenzaldehyde) and 3-halopropanoic acid. libretexts.org Diaryl ethers are generally resistant to cleavage by these methods. libretexts.org Other reagents, such as boron tribromide (BBr₃) or certain Lewis acid/hydrosilane systems, can also effect the cleavage of aryl ethers. researchgate.net
Table 2: Reagents and Products for the Cleavage of the Ether Linkage in this compound
| Reagent | Phenolic Product | Aliphatic Product |
|---|---|---|
| Hydroiodic Acid (HI) | Salicylic aldehyde | 3-Iodopropanoic acid |
| Hydrobromic Acid (HBr) | Salicylic aldehyde | 3-Bromopropanoic acid |
The most prominent rearrangement reaction for aryl ethers is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement. organic-chemistry.org This reaction is specific to allyl aryl ethers, which upon heating, rearrange to form o-allylphenols. libretexts.org The reaction proceeds through a concerted, cyclic transition state. libretexts.org
The compound this compound does not possess an allyl group attached to the ether oxygen. Instead, it has a saturated propyl chain. Consequently, it cannot undergo a standard Claisen rearrangement. No analogous thermal or acid-catalyzed rearrangement processes for a 3-(phenoxy)propanoic acid structure are commonly reported in the literature. For such a rearrangement to be possible, the side chain would need to be unsaturated at the appropriate position, for example, as an allyl or propargyl ether.
Mechanistic Investigations of Reactions Involving 3 2 Formylphenoxy Propanoic Acid
Identification of Intermediates and Transition States
There is no available data on the identification of specific intermediates or the characterization of transition states in reactions involving 3-(2-Formylphenoxy)propanoic acid. Spectroscopic or computational studies to identify these transient species have not been reported.
Role of Catalysis in Directing Reaction Mechanisms
While the synthesis of this compound involves a base, and its functional groups are known to participate in catalyzed reactions (e.g., acid-catalyzed esterification, metal-catalyzed oxidation/reduction), no studies have been found that specifically investigate the role of different catalysts in directing the reaction mechanisms of this particular compound.
Solvent Effects on Reaction Kinetics and Selectivity
Information regarding the influence of solvent properties (such as polarity, proticity, or coordinating ability) on the kinetics and selectivity of reactions with this compound is not available in the current body of scientific literature.
Applications of 3 2 Formylphenoxy Propanoic Acid in Advanced Organic Synthesis
As a Precursor for the Synthesis of Complex Heterocyclic Scaffolds
The unique arrangement of a formyl group and a propanoic acid chain on a phenoxy scaffold makes 3-(2-formylphenoxy)propanoic acid a promising, though not yet extensively reported, precursor for various heterocyclic systems. The inherent reactivity of the aldehyde and carboxylic acid groups can be harnessed to construct fused and substituted ring systems of significant interest in medicinal and materials chemistry.
Benzofuran (B130515) and Chromene Derivatives
While direct synthesis of benzofurans and chromenes from this compound is not prominently featured in current literature, its structural motifs suggest potential synthetic routes. Intramolecular cyclization strategies are plausible. For instance, reduction of the formyl group to a primary alcohol, followed by an intramolecular etherification or a related cyclodehydration reaction involving the carboxylic acid, could theoretically lead to the formation of a dihydrobenzofuran or a chromanone ring system.
Furthermore, the aldehyde functionality can undergo various condensation reactions. For example, a Perkin-type reaction or a Wittig reaction could introduce a two-carbon unit, which, upon subsequent intramolecular cyclization involving the phenoxy oxygen, could yield benzofuran derivatives. The synthesis of chromene derivatives often involves the reaction of a salicylaldehyde (B1680747) derivative with a C2 or C3 synthon. The formyl group of this compound can participate in such multicomponent reactions, with the propanoic acid side chain offering a handle for further functionalization or influencing the reaction's stereochemical outcome. nih.govresearchgate.netjocpr.comorganic-chemistry.org
Table 1: Potential Reactions for Benzofuran and Chromene Synthesis
| Reaction Type | Potential Transformation of this compound | Resulting Scaffold |
| Intramolecular Cyclization | Reduction of formyl group followed by cyclodehydration | Dihydrobenzofuran/Chromanone |
| Perkin/Wittig Reaction | Reaction at the formyl group followed by cyclization | Benzofuran |
| Multicomponent Reaction | Condensation involving the formyl group | Chromene |
Quinoline (B57606) and Isoquinoline (B145761) Systems
The synthesis of quinolines can be achieved through various named reactions, most notably the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgsynarchive.comorganic-chemistry.org In this context, the formyl group of this compound could react with an appropriate amino-substituted active methylene (B1212753) compound. Alternatively, a modified Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds and anilines, could potentially be adapted. wikipedia.orgsynarchive.comresearchgate.netslideshare.net The propanoic acid side chain would remain as a substituent on the newly formed quinoline ring, offering a point for further chemical modification.
For the synthesis of isoquinolines, established methods like the Bischler-Napieralski or Pictet-Spengler reactions are common, but these typically require different starting materials. clockss.orgbartleby.comresearchgate.netorganic-chemistry.org However, the reactivity of the formyl and carboxylic acid groups in this compound could be exploited in novel, multi-step sequences to construct the isoquinoline core. For example, conversion of the formyl group to an amine, followed by acylation and subsequent cyclization, could be a conceivable, albeit underexplored, route.
Table 2: Established Quinoline Syntheses with Potential Adaptability
| Named Reaction | General Reactants | Potential Role of this compound |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Active Methylene Compound | The formyl group can react with an amino-substituted active methylene compound. |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Could potentially be modified to incorporate the compound's structural features. |
Spirocyclic Compounds
The synthesis of spirocyclic compounds often involves intramolecular reactions where a single atom is the pivot for two rings. The structure of this compound, with its flexible propanoic acid chain, presents intriguing possibilities for the construction of spirocycles. For instance, an intramolecular reaction between the carbonyl of the aldehyde and a nucleophilic center generated from the carboxylic acid moiety, or vice versa, could lead to the formation of a spirocyclic lactone or ether. The literature on the direct use of this compound for this purpose is currently limited, but its potential as a precursor in this area is a subject for future investigation.
Utilization in Total Synthesis of Natural Products and Analogues
While there are no prominent examples in the literature of this compound being directly employed in the total synthesis of a natural product, its constituent parts are found in various natural molecules. The o-formylphenoxy moiety is a key component of some coumarin (B35378) derivatives after cyclization. The propanoic acid side chain is also a common feature in many natural products.
The potential application of this compound in the synthesis of natural product analogues is more conceivable. For instance, it could be used to introduce a substituted phenoxypropanoic acid side chain onto a more complex molecular scaffold, thereby modifying the biological activity or pharmacokinetic properties of the parent molecule. Its bifunctionality allows for it to be incorporated into a larger structure through either the aldehyde or the carboxylic acid group, with the other functionality being reserved for later-stage modifications.
Role in the Construction of Macrocyclic Architectures
Macrocyclization reactions are a cornerstone of modern synthetic chemistry, with applications ranging from host-guest chemistry to the synthesis of complex natural products. semanticscholar.org The formation of large rings is often challenging, requiring high-dilution conditions or template-directed synthesis to favor intramolecular over intermolecular reactions.
This compound possesses the necessary functionalities for participation in macrocyclization reactions. The terminal carboxylic acid and aldehyde groups are positioned at a suitable distance by the phenoxy ether linkage to facilitate the formation of a medium to large-sized ring. For example, an intramolecular Wittig reaction or a reductive amination followed by macrolactamization could be envisioned to construct a macrocycle containing both an ether and a carbon-carbon double bond or an amide linkage, respectively. While specific examples utilizing this compound for macrocycle synthesis are not yet documented, its structure makes it a promising candidate for such endeavors. nih.govcsic.es
Application in the Development of New Synthetic Methodologies
A significant and well-documented application of this compound is as a building block for the synthesis of asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. nih.govresearchgate.net These materials are of great interest due to their potential applications in organic electronics and non-linear optics (NLO).
The synthesis involves utilizing the aldehyde and carboxylic acid functionalities of the title compound to introduce specific electronic and structural properties into the final oligomer. The carboxylic acid group serves as a powerful hydrogen-bond donor, which can be used to influence the crystal packing of the resulting materials. nih.govresearchgate.net The goal is often to achieve a non-centrosymmetric crystal lattice, a prerequisite for second-order NLO properties. The formyl group, on the other hand, can be readily converted into a vinyl group through reactions like the Wittig reaction, which is then used to extend the π-conjugated system of the PPV backbone.
The synthesis of this compound for this purpose is typically achieved via a Williamson ether synthesis, reacting salicylic (B10762653) aldehyde with 3-chloropropanoic acid in the presence of a base. nih.govresearchgate.net
Table 3: Synthesis of this compound
| Reactant 1 | Reactant 2 | Key Reagents | Reaction Type | Yield | Reference |
| Salicylic aldehyde | 3-Chloropropanoic acid | NaOH, H₂O, HCl | Williamson Ether Synthesis | 20% | nih.govresearchgate.net |
This application highlights the role of this compound in "crystal engineering," where the molecular structure is rationally designed to control the solid-state arrangement and, consequently, the material's physical properties.
Derivatives and Analogues of 3 2 Formylphenoxy Propanoic Acid
Synthesis of Modified Phenoxy-Propanoic Acid Analogues
The synthesis of 3-(2-formylphenoxy)propanoic acid itself is typically achieved through the Williamson ether synthesis. This method involves the reaction of salicylic (B10762653) aldehyde with a 3-halopropanoic acid, such as 3-chloropropanoic acid, in the presence of a base. nih.govresearchgate.net Building upon this fundamental reaction, a variety of modified analogues have been developed by altering the starting materials or introducing subsequent chemical transformations.
For instance, analogues can be created by starting with substituted salicylic aldehydes or by modifying the propanoic acid chain. A notable approach for creating related structures is the hydroarylation of a carbon-carbon double bond. In one such method, 3-aryl-3-(furan-2-yl)propanoic acid derivatives are synthesized through the reaction of 3-(furan-2-yl)propenoic acids with various arenes in the presence of a Brønsted superacid, triflic acid (TfOH). mdpi.comnih.gov This reaction proceeds via superelectrophilic activation, leading to the addition of an aryl group to the propanoic acid backbone. mdpi.com Similarly, Friedel-Crafts reactions using Lewis acids like aluminum chloride (AlCl₃) can also be employed to introduce aryl substituents. mdpi.com
Another synthetic strategy involves the modification of the functional groups. For example, a series of 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogues have been synthesized and evaluated as potential EP3 receptor antagonists. nih.gov These syntheses demonstrate how the core structure can be elaborated with additional phenoxy and aminocarbonyl groups to achieve specific biological targets. nih.gov
Substituent Effects on Reactivity and Selectivity
The introduction of substituents onto the aromatic ring or the propanoic acid side chain of this compound analogues significantly influences their reactivity and the selectivity of their reactions. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the nucleophilicity or electrophilicity of different parts of the molecule.
In electrophilic aromatic substitution reactions, the position and nature of substituents on the phenoxy ring direct the regioselectivity of the reaction. For example, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acids via Friedel-Crafts-type reactions, the reactivity of the arene component is dependent on its substituents. mdpi.com Electron-donating groups on the arene increase its nucleophilicity, facilitating the reaction, while electron-withdrawing groups can hinder it.
Furthermore, modifications to the carboxylic acid moiety can have a profound impact. Studies on other arylpropionic acid derivatives have shown that converting the carboxylic acid to an ester or an amide can enhance anti-inflammatory activity while reducing side effects like gastrointestinal irritation. orientjchem.orghumanjournals.com This is because the free carboxylic acid group is often associated with local irritation. orientjchem.org
The table below summarizes the expected effects of different substituents on the reactivity of the this compound scaffold.
| Substituent Position | Substituent Type | Expected Effect on Reactivity |
| Phenyl Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Increases reactivity towards electrophilic substitution. |
| Phenyl Ring | Electron-Withdrawing (e.g., -NO₂, -Cl) | Decreases reactivity towards electrophilic substitution. |
| Propanoic Acid Chain | Ester or Amide formation | Masks the acidic proton, potentially altering biological interactions and reducing topical irritation. orientjchem.orghumanjournals.com |
| Aldehyde Group | Conversion to oxime or imine | Reduces electrophilicity of the carbonyl carbon; introduces new functional groups for further conjugation. |
Stereoselective Synthesis of Chiral Derivatives
The propanoic acid side chain of this compound offers the potential for creating chiral centers, leading to enantiomerically pure derivatives. The synthesis of such chiral molecules requires stereoselective methods to control the three-dimensional arrangement of atoms. ethz.ch Several key strategies are employed for this purpose:
Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate. It directs the stereochemical outcome of a subsequent reaction before being removed. This substrate-controlled method allows for the creation of new stereocenters with a defined configuration. ethz.ch
Asymmetric Catalysis: This reagent-controlled approach uses a chiral catalyst in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. ethz.ch For example, organocatalytic domino reactions, such as the Michael addition, have been successfully used to synthesize chiral heterocyclic compounds with high enantioselectivity. metu.edu.tr Chiral Brønsted acids have also been developed and used to catalyze stereoselective additions. nih.gov
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products like amino acids or sugars as the starting material. ethz.ch For instance, the stereoselective synthesis of amino-hydroxypropanoic acid derivatives has been achieved starting from Garner's aldehyde, a common chiral building block. elsevierpure.com
Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers. This can be done through various techniques, including forming diastereomeric salts with a chiral resolving agent or through enzymatic resolution. ethz.ch
A specific example of a highly controlled stereoselective synthesis is that of the lipid mediator RvD2n-3 DPA, which involves multiple steps including Midland Alpine-borane reduction and Z-selective alkyne reduction to establish the correct stereochemistry at multiple chiral centers. nih.gov These established principles can be directly applied to produce chiral derivatives of this compound, enabling the study of stereospecific interactions with biological systems.
Development of Conjugates and Hybrid Molecules
The functional groups of this compound—the aldehyde and the carboxylic acid—are ideal handles for creating conjugates and hybrid molecules. This strategy involves chemically linking the core molecule to another functional entity to generate a new molecule with enhanced or novel properties. rsc.orgresearchgate.net
This approach is often used in drug development. For example, antimicrobial conjugates can be designed using a "Trojan Horse" strategy. rsc.org In this design, a molecule that can be actively transported into a bacterial cell (like a siderophore) is conjugated to an antimicrobial agent. This facilitates the agent's entry into the pathogen, potentially overcoming permeability-based resistance mechanisms. rsc.org
Another strategy is the formation of hybrid molecules where two distinct bioactive moieties are combined. This can lead to dual-targeting agents, which may result in synergistic effects, improved pharmacokinetic profiles, and a lower propensity for the development of resistance compared to combination therapies. rsc.org Small molecule-drug conjugates (SMDCs) are a class of such molecules where a small bioactive molecule is linked to another, often to improve targeting or efficacy. researchgate.net
The aldehyde group of this compound can be readily converted into an imine or oxime, providing a stable linkage point for conjugation to molecules containing amino or aminooxy groups. The carboxylic acid can form amide or ester bonds, allowing it to be coupled to a wide range of other molecules, including peptides, sugars, or other small-molecule drugs.
Structure-Reactivity Relationship Studies of Derivatives
Structure-reactivity relationship (SRR) and structure-activity relationship (SAR) studies are crucial for understanding how chemical structure correlates with reactivity or biological function. For derivatives of this compound, these studies involve systematically modifying the molecule and evaluating the impact on its properties.
Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and their SAR is extensively documented. orientjchem.orghumanjournals.com These studies have shown that the nature and position of substituents on the aryl ring and the propanoic acid chain are critical for activity. humanjournals.com
In a specific study on a series of 3-(2-aminocarbonyl-4-phenoxymethylphenyl)propanoic acid analogues, researchers investigated their potency as selective EP3 receptor antagonists. nih.gov By synthesizing and testing numerous derivatives, they were able to establish a clear SAR. The study explored how variations in the carboxyamide side chain and other parts of the molecule affected binding to the receptor. nih.gov Such studies are essential for optimizing a lead compound into a potent and selective drug candidate.
The table below outlines key structural modifications and their observed impact on the activity of related propanoic acid derivatives.
| Structural Moiety | Modification | Impact on Activity/Reactivity | Reference |
| Carboxylic Acid | Conversion to ester or amide | Enhanced anti-inflammatory activity and reduced ulcerogenic effects in NSAIDs. | orientjchem.orghumanjournals.com |
| Phenyl Ring | Introduction of a phenoxymethyl (B101242) group at position 4 and an aminocarbonyl at position 2 | Resulted in potent and selective EP3 receptor antagonists. | nih.gov |
| Propanoic Acid Chain | Introduction of aryl groups | Can lead to compounds with significant antimicrobial activity. | mdpi.comnih.gov |
| Core Structure | Used as a building block for poly(p-phenylene vinylene) (PPV) oligomers | Designed to create materials with non-linear optical (NLO) properties. | nih.govresearchgate.net |
These studies highlight the tunability of the phenoxy-propanoic acid scaffold, where targeted chemical modifications can be used to develop compounds for a wide range of applications, from materials science to medicine.
Theoretical and Computational Studies of 3 2 Formylphenoxy Propanoic Acid and Its Reactivity
Quantum Chemical Calculations for Electronic Structure Analysis
While specific quantum chemical calculations for 3-(2-Formylphenoxy)propanoic acid are not extensively reported in the reviewed literature, the foundational electronic structure can be inferred from its molecular geometry, which has been determined by single-crystal X-ray diffraction. nih.govnih.govresearchgate.net
The molecule consists of a phenoxy ring substituted with a formyl group and a propanoic acid chain. The presence of both an electron-withdrawing formyl group and a carboxylic acid group, along with the ether linkage, dictates the electronic distribution within the molecule.
A detailed analysis of the molecular geometry provides insights into the electronic environment. The crystal structure reveals that the carboxylic acid group is twisted out of the plane of the phenyl ring, a conformation attributed to the repulsion between the lone pairs of the ether oxygen and the carboxylic oxygen atoms. nih.gov
Table 1: Selected Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C=O (carbonyl) | 1.209 (3) |
| Bond Length | C-O (carboxyl) | 1.306 (3) |
| Bond Length | O-C (ether) | 1.364 (3) |
| Angle | O-C-O (carboxyl) | 121.9 (2) |
| Torsion Angle | Methylene (B1212753) fragments | 65.9 (3) |
Data sourced from crystallographic studies. nih.gov
Further quantum chemical calculations, such as Density Functional Theory (DFT), would be invaluable for a more comprehensive understanding. Such studies could provide detailed information on:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy and distribution of these frontier orbitals are crucial for predicting the molecule's reactivity and its behavior as an electronic material.
Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density distribution, highlighting the electrophilic and nucleophilic sites within the molecule.
Mulliken and Natural Population Analysis (NPA): These analyses would quantify the partial charges on each atom, offering a more detailed picture of the electronic structure.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling of reaction mechanisms for this compound has not been specifically detailed in the available literature. However, the synthesis of this compound involves the Williamson ether synthesis, a reaction amenable to computational investigation. nih.govnih.govresearchgate.net
A computational study of this synthesis could involve:
Mapping the Reaction Pathway: Using quantum mechanics, the transition state structures for the nucleophilic substitution of 3-chloropropanoic acid with salicylaldehyde (B1680747) in the presence of a base can be located.
Calculating Activation Energies: The energy barriers for the reaction could be calculated, providing insights into the reaction kinetics.
Investigating Reaction Intermediates: The stability of any intermediates formed during the reaction can be assessed.
Such computational models would provide a molecular-level understanding of the synthesis, complementing the experimental findings.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
The solid-state conformation of this compound has been well-characterized through X-ray crystallography. nih.govnih.govresearchgate.net The key features of its solid-state structure are:
Synclinal Conformation: The methylene fragments of the propanoic acid chain adopt a synclinal conformation. nih.gov
Twisted Carboxylic Acid Group: The carboxylic acid group is twisted out of the plane of the phenyl ring. nih.gov
Catemer Motif: In the crystal, the carboxylic acid groups form a catemer motif through hydrogen bonding, rather than the more common dimeric structure. nih.govnih.govresearchgate.net
Table 2: Hydrogen Bond Geometry in the Crystal Structure
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O3-H41···O4 | 0.94 (4) | 1.72 (4) | 2.618 (3) | 158 (3) |
| C21-H21a···O1 | 1.00 (3) | 2.64 (3) | 3.409 (4) | 134.5 (2) |
| C22-H22b···O1 | 0.96 (3) | 2.46 (3) | 3.187 (4) | 132 (2) |
Data sourced from crystallographic studies. nih.gov
While the solid-state structure is known, molecular dynamics (MD) simulations would be necessary to explore the conformational landscape of the molecule in solution. MD simulations could reveal:
Conformational Flexibility: The range of accessible conformations of the propanoic acid chain and the degree of rotation around the ether linkage in different solvents.
Solvent Effects: How the presence of solvent molecules influences the preferred conformation and the intramolecular hydrogen bonding potential.
Hydration Shell Structure: The arrangement of water molecules around the carboxylic acid and formyl groups.
Predictive Modeling of Reactivity and Selectivity
There are no specific predictive models for the reactivity and selectivity of this compound in the current literature. However, based on its functional groups, its reactivity can be anticipated.
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo esterification, amidation, and reduction.
Reactions of the Aldehyde: The formyl group is susceptible to nucleophilic attack and can participate in reactions such as aldol (B89426) condensation, Wittig reactions, and oxidation to a carboxylic acid.
Predictive modeling, using computational tools, could be employed to:
Forecast Reaction Outcomes: Predict the products of reactions with various reagents.
Estimate Reaction Rates: Calculate the relative rates of competing reactions.
Model Selectivity: In cases where multiple reaction pathways are possible, predict the major product.
For instance, computational models could predict the regioselectivity of electrophilic aromatic substitution on the phenyl ring or the chemoselectivity of a reducing agent that could react with either the aldehyde or the carboxylic acid.
Future Research Directions and Untapped Potential
Exploration of Novel Catalytic Transformations
The future of 3-(2-Formylphenoxy)propanoic acid is intrinsically linked to the field of catalysis, where it can be envisioned to play a dual role: as a substrate for novel transformations and as a ligand or precursor for new catalysts.
Future research could focus on leveraging the molecule's structure for innovative catalytic reactions. The aldehyde group is a reactive handle for a multitude of transformations, including catalytic asymmetric additions, reductive aminations, and C-H activation reactions. mdpi.com The presence of the ether oxygen and the carboxylic acid group could serve to direct these catalytic processes with high levels of regio- and stereoselectivity. For instance, the carboxylic acid could act as a transient directing group, coordinating to a metal catalyst to facilitate C-H functionalization at a specific position on the aromatic ring.
Furthermore, the concept of bifunctional catalysis, where two distinct functional groups on a single molecule work in concert to promote a reaction, is a rapidly expanding field. nih.gov There is potential to develop chiral derivatives of this compound that act as bifunctional organocatalysts. In such a system, the carboxylic acid could act as a Brønsted acid to activate an electrophile, while a modified aldehyde-derived group could function as a Lewis base to activate a nucleophile, enabling highly controlled and efficient asymmetric transformations. nih.govacs.org Quantum chemical calculations could help elucidate the reaction mechanisms and stability of catalytic intermediates involving this and similar aldehyde-acid structures. nih.gov
Development of New Synthetic Strategies for Diverse Applications
While the current synthesis of this compound is achieved via a classical Williamson ether synthesis from salicylic (B10762653) aldehyde and 3-chloropropanoic acid, future research could aim to develop more advanced and efficient synthetic routes. nih.gov However, the primary untapped potential lies in using the compound as a versatile building block for a diverse range of applications.
The orthogonal reactivity of the aldehyde and carboxylic acid groups is a key asset. The carboxylic acid can be converted into esters, amides, or acid halides, while the aldehyde can undergo Wittig reactions, aldol (B89426) condensations, or be oxidized or reduced. This allows for a stepwise and selective functionalization strategy to build complex molecules.
A significant area for future development is the use of this compound in multicomponent reactions (MCRs). rsc.org MCRs are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. researchgate.netrug.nl The bifunctional nature of this compound makes it an ideal candidate for MCRs, such as the Ugi or Passerini reactions, to rapidly generate libraries of structurally complex and diverse small molecules for drug discovery and other applications.
Integration into Automated Synthesis Platforms
The increasing use of automation and high-throughput experimentation in chemistry has created a demand for versatile and reliable chemical building blocks. This compound is exceptionally well-suited for integration into automated synthesis platforms.
Its bifunctional nature, with aldehyde and carboxylic acid groups, is a feature highly sought after for the construction of chemical libraries, including DNA-Encoded Libraries (DELs). enamine.net Automated synthesizers can perform sequential reactions, first addressing one functional group (e.g., forming an amide bond at the carboxylic acid) and then, in a subsequent step, using the second functional group (the aldehyde) for another transformation (e.g., reductive amination). This programmed approach allows for the systematic and rapid creation of thousands or even millions of new compounds from a single, versatile scaffold. enamine.net Commercial suppliers have already recognized the value of aldehyde-carboxylic acid bifunctional building blocks for such purposes. enamine.net
Future work will involve optimizing reaction conditions for the selective modification of this compound on solid supports or in flow chemistry systems, which are the cornerstones of modern automated synthesis. This will enable its use as a foundational element in generating novel chemical entities for high-throughput screening in drug discovery and materials development.
Emerging Roles in Materials Science and Interdisciplinary Research (excluding material properties)
Beyond its foundational roles, this compound is set to feature in advanced materials and interdisciplinary applications, primarily due to its capacity to act as a structural precursor or a specialized linker.
A documented application is its use as a precursor for asymmetric poly(p-phenylene vinylene) (PPV) type oligomers. nih.govresearchgate.net These molecules are candidates for roles in organic memory devices and as non-linear optical (NLO) materials. nih.gov The specific combination of an aldehyde and a carboxylic acid within the precursor is a deliberate design choice aimed at influencing the crystal packing of the final oligomer to achieve desired electronic functionalities. nih.govresearchgate.net
An exciting and largely untapped future direction is the use of this compound and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). frontiersin.orgnih.govnih.gov MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic molecules. The carboxylic acid group is a classic functional group for coordinating to metal centers to build the framework structure. The aldehyde group, pointing into the pores of the MOF, can serve as a reactive site for post-synthesis modification, allowing for the covalent anchoring of other functional molecules, catalysts, or drugs. iapchem.org This could lead to the development of MOFs with tailored functions for gas storage, catalysis, or controlled drug release. nih.gov
In the interdisciplinary field of chemical biology, bifunctional molecules are critical tools. acs.orgnih.gov Derivatives of this compound could be explored as linkers for creating Proteolysis Targeting Chimeras (PROTACs) or other molecular glues designed to induce proximity between two target proteins within a cell. nih.gov Furthermore, related propanoic acid structures have been investigated for various pharmaceutical applications, suggesting that the scaffold could serve as a basis for new therapeutic agents. ktu.edugoogle.com
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(2-Formylphenoxy)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a nucleophilic substitution or coupling reaction between 2-hydroxybenzaldehyde derivatives and halogenated propanoic acids. Key parameters include:
- Catalyst selection : Use potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group and facilitate ether formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at temperatures between 80–120°C.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water yields high-purity product .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity. Key signals include the formyl proton (~10 ppm) and carboxylic acid proton (~12 ppm, broad) .
- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (m/z 194.18 for ) and fragmentation patterns .
- X-ray Crystallography : Resolves solid-state conformation, revealing a catemeric hydrogen-bonding network in the [100] direction instead of dimeric structures .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Exposure control : Monitor airborne concentrations via industrial hygiene surveys. Implement emergency showers/eye wash stations .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Advanced Research Questions
Q. How does the solid-state crystal packing of this compound influence its physicochemical properties?
- Methodological Answer : Single-crystal X-ray studies (space group ) show that the carboxylic acid group adopts a syn conformation, forming O–H···O hydrogen bonds (2.65–2.70 Å) to create a 1D catemer motif. This arrangement:
- Impacts solubility : Strong intermolecular interactions reduce aqueous solubility, necessitating polar solvents for dissolution.
- Affects reactivity : The exposed formyl group is more accessible for Schiff base formation in further derivatization .
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 298 K and 323 K.
- High-resolution MS : Differentiate isobaric interferences (e.g., vs. ) with mass accuracy <5 ppm .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Enzymatic assays : Monitor inhibition kinetics using UV-Vis spectroscopy (e.g., NADH depletion at 340 nm for dehydrogenase assays).
- Molecular docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the carboxylic acid and active-site residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (, ) .
Notes
- Contradictions : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent residues. Always cross-reference with X-ray crystallography .
- Advanced Synthesis : For multi-step reactions, optimize protecting groups (e.g., tert-butyl esters for carboxylic acids) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
